molecular formula C14H19ClN2O B14169415 N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide CAS No. 925218-21-9

N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide

Cat. No.: B14169415
CAS No.: 925218-21-9
M. Wt: 266.76 g/mol
InChI Key: CMTGGQZIMHOVND-UHFFFAOYSA-N
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Description

N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide typically involves the reaction of 4-(2-chlorophenyl)piperidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .

Scientific Research Applications

N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide

Uniqueness

N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

925218-21-9

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-[[4-(2-chlorophenyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C14H19ClN2O/c1-11(18)17-10-14(6-8-16-9-7-14)12-4-2-3-5-13(12)15/h2-5,16H,6-10H2,1H3,(H,17,18)

InChI Key

CMTGGQZIMHOVND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1(CCNCC1)C2=CC=CC=C2Cl

Origin of Product

United States

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